molecular formula C12H19F3N2O3 B2647041 Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate CAS No. 1955505-83-5

Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate

Cat. No. B2647041
CAS RN: 1955505-83-5
M. Wt: 296.29
InChI Key: BXWWAIRZUFTDOE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate is a chemical compound with a molecular weight of 296.29 . It is typically in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3- (2,2,2-trifluoroacetamido)piperidine-2-carboxylate . The InChI code for this compound is 1S/C12H19F3N2O3/c1-11(2,3)20-9(18)8-7(5-4-6-16-8)17-10(19)12(13,14)15/h7-8,16H,4-6H2,1-3H3, (H,17,19) .


Physical And Chemical Properties Analysis

This compound is an oil . Its molecular weight is 296.29 .

Scientific Research Applications

Synthesis of Enantiopure Derivatives

Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates are prepared from Boc-Asp-O(t)Bu and other beta-amino acids. These compounds serve as building blocks for synthesizing cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, showcasing the versatility of tert-butyl piperidine derivatives in synthesizing enantiopure compounds (J. Marin et al., 2004).

Structural Analysis and Chemical Transformations

X-ray studies have been conducted on tert-butyl piperidine derivatives, revealing insights into their molecular structure and guiding subsequent synthetic transformations. Such analyses are crucial for understanding the stereochemical outcomes of chemical reactions (C. Didierjean et al., 2004).

Chemoselective N-deprotection

Tert-butyl 2-(trifluoroacetylamino) esters undergo chemoselective N-deprotection under phase transfer catalysis conditions, leading to the synthesis of tert-butyl 2-aminocarboxylates. This process highlights the compound's role in facilitating selective deprotection and transformation into valuable synthetic intermediates (D. Albanese et al., 1997).

Influenza Neuraminidase Inhibitors

Research into tert-butyl piperidine derivatives includes their application in developing potent inhibitors of influenza neuraminidase, a critical target for antiviral therapy. Such studies are instrumental in the discovery of new therapeutic agents against influenza (G. T. Wang et al., 2001).

Palladium-catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions of tert-butylcarbonyl piperidine derivatives with arylboronic acids have been explored to produce a variety of substituted piperidine carboxylates. This research underscores the compound's significance in facilitating diverse coupling reactions for synthesizing novel compounds (D. Wustrow et al., 1991).

Safety and Hazards

The safety information for Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-9(18)8-7(5-4-6-16-8)17-10(19)12(13,14)15/h7-8,16H,4-6H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWWAIRZUFTDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(CCCN1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955505-83-5
Record name tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate
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